Racemic vs. Enantiomerically Enriched Forms: Differentiating Procurement Based on Stereochemical Purity
The target compound is a racemic mixture (1:1 R/S), while U.S. Patent Application US 2009/0163601 A1 describes the synthesis of enantiomerically enriched (R)- and (S)-2-methyl-(2,5-dimethylphenyl)propanol [1]. The patent does not provide direct biological data for the racemate, but it establishes a method for obtaining the single enantiomers with high enantiomeric excess. This differentiation is critical because the enantiomers are known to exhibit distinct pharmacological profiles in the broader class of 1-phenyl-2-propanols . Therefore, a research program requiring a specific enantiomer for target engagement studies cannot substitute the racemic mixture.
| Evidence Dimension | Stereochemical Purity / Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | Racemic mixture (0% ee) |
| Comparator Or Baseline | (R)-2-methyl-(2,5-dimethylphenyl)propanol or (S)-2-methyl-(2,5-dimethylphenyl)propanol (synthesized via chiral oxazaborolidine catalyst) |
| Quantified Difference | Target compound is racemic; comparator can be produced with high ee (exact value not specified, but method enables enantiomeric enrichment). |
| Conditions | Synthesis described in patent US 2009/0163601 A1; target compound commercially available as a racemate. |
Why This Matters
For applications in asymmetric synthesis or stereospecific target binding, the racemate is not a functional substitute for an enantiomerically enriched version.
- [1] Meyer, M. P., & West, J. (2009). (R)-2-Methyl-(2,5-dimethylphenyl)propanol and (S)-(2-methyl-2,5-dimethylphenyl)propanol. U.S. Patent Application Publication No. US 2009/0163601 A1. View Source
